N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine
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Overview
Description
3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID is a complex organic compound characterized by its unique structural features. This compound belongs to a class of molecules known for their diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps may include:
Condensation Reactions: Combining smaller molecules to form larger, more complex structures.
Amidation: Introducing amide groups to the molecule.
Cyclization: Forming ring structures that are crucial for the compound’s stability and activity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve:
Continuous Flow Reactors: For efficient and controlled synthesis.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: Where the compound gains oxygen or loses hydrogen.
Reduction: Where the compound gains hydrogen or loses oxygen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Signal Transduction Pathways: Affecting cellular signaling mechanisms to alter physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-3-(2,4,5-TRIMETHYL-3,6-DIOXOCYCLOHEXA-1,4-DIEN-1-YL)BUTANOIC ACID: Shares structural similarities but differs in specific functional groups.
2,3,3-TRIMETHYL-3H-INDOLE: Another compound with a similar core structure but different substituents.
Uniqueness
3-METHYL-2-[2-(3-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANAMIDO)ACETAMIDO]PENTANOIC ACID is unique due to its specific arrangement of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N2O7 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(2R,3S)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H30N2O7/c1-6-12(2)21(24(30)31)27-20(29)10-26-19(28)8-7-16-14(4)18-9-17-13(3)11-33-22(17)15(5)23(18)34-25(16)32/h9,11-12,21H,6-8,10H2,1-5H3,(H,26,28)(H,27,29)(H,30,31)/t12-,21+/m0/s1 |
InChI Key |
INACHMLUBCPPPR-LAJNKCICSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C(=C3C(=C2)C(=CO3)C)C)OC1=O)C |
Origin of Product |
United States |
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